L-656224

Description

Properties

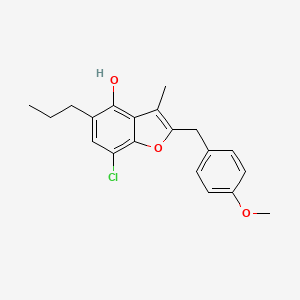

IUPAC Name |

7-chloro-2-[(4-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClO3/c1-4-5-14-11-16(21)20-18(19(14)22)12(2)17(24-20)10-13-6-8-15(23-3)9-7-13/h6-9,11,22H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRQEJPVGOQVSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C2C(=C1O)C(=C(O2)CC3=CC=C(C=C3)OC)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145357 | |

| Record name | L 656224 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102612-16-8 | |

| Record name | L 656224 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102612168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L 656224 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of L-656,224

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-656,224 is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma and allergic reactions. This technical guide provides a comprehensive overview of the mechanism of action of L-656,224, detailing its inhibitory effects on leukotriene synthesis, its selectivity profile, and its efficacy in preclinical in vivo models. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of 5-lipoxygenase inhibitors.

Core Mechanism of Action: Inhibition of 5-Lipoxygenase

L-656,224 exerts its pharmacological effects through the direct inhibition of 5-lipoxygenase. This enzyme catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes. By blocking 5-LO, L-656,224 effectively suppresses the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the site of action for L-656,224.

Quantitative Data on Inhibitory Activity

L-656,224 has been shown to be a potent inhibitor of leukotriene biosynthesis in a variety of cellular and enzymatic assays.

| Assay System | IC50 Value | Reference |

| Leukotriene Biosynthesis in intact rat leukocytes | 18-240 nM | [1][2] |

| Leukotriene Biosynthesis in intact human leukocytes | 18-240 nM | [1][2] |

| Leukotriene Biosynthesis in CXBG mastocytoma cells | 18-240 nM | [1][2] |

| Crude human leukocyte 5-lipoxygenase | 4 x 10-7 M (400 nM) | [1][2] |

| Highly purified porcine leukocyte 5-lipoxygenase | 4 x 10-7 M (400 nM) | [1][2] |

Table 1. Inhibitory Potency of L-656,224 in various in vitro systems.

Selectivity Profile

Preclinical In Vivo Efficacy

The anti-inflammatory and anti-allergic properties of L-656,224 have been demonstrated in several animal models.

| Animal Model | Effect | Reference |

| Yeast-induced hyperalgesia in rat paw | Oral activity against hyperalgesia | [1] |

| Platelet-activating factor-induced hyperalgesia in rat paw | Oral activity against hyperalgesia | [1] |

| Antigen-induced dyspnea in sensitized inbred rats | Oral activity against dyspnea | [1] |

| Ascaris-induced bronchoconstriction in squirrel monkeys | Activity against bronchoconstriction | [1] |

Table 2. Summary of In Vivo Efficacy of L-656,224.

Experimental Protocols

This section provides an overview of the methodologies used to characterize the activity of L-656,224.

In Vitro Assays

This assay measures the ability of a compound to inhibit the production of leukotrienes in intact cells.

This assay directly measures the inhibition of the purified 5-lipoxygenase enzyme.

In Vivo Models

This model assesses the analgesic properties of a compound in response to an inflammatory stimulus.

This model evaluates the potential of a compound to treat allergic asthma.

Conclusion

L-656,224 is a well-characterized, potent, and selective 5-lipoxygenase inhibitor. Its ability to effectively block the synthesis of pro-inflammatory leukotrienes has been demonstrated in a range of in vitro and in vivo models. These findings suggest that L-656,224 and other selective 5-LO inhibitors hold significant promise for the treatment of inflammatory conditions such as asthma and pain. Further research, including clinical trials, would be necessary to fully elucidate the therapeutic potential of this compound in humans.

References

L-656,224: A Technical Guide to its 5-Lipoxygenase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-656,224 is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. By targeting 5-LO, L-656,224 effectively blocks the production of these inflammatory molecules, making it a valuable tool for studying the role of leukotrienes in pathophysiology and a potential therapeutic agent. This technical guide provides an in-depth overview of the 5-lipoxygenase inhibitory activity of L-656,224, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Quantitative Inhibitory Activity

The inhibitory potency of L-656,224 against 5-lipoxygenase has been determined in various experimental systems, including intact cells and purified enzyme preparations. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.

| System | Species | IC50 (nM) | Reference |

| Intact Polymorphonuclear Leukocytes (PMNs) | Human | 18 - 240 | [1][2] |

| Intact Polymorphonuclear Leukocytes (PMNs) | Rat | 18 - 240 | [1][2] |

| CXBG Mastocytoma Cells | - | 18 - 240 | [1][2] |

| Crude Human Leukocyte 5-Lipoxygenase | Human | 400 | [1][2] |

| Highly Purified Porcine Leukocyte 5-Lipoxygenase | Porcine | 400 | [1][2] |

Mechanism of Action

L-656,224 is classified as a redox-type 5-lipoxygenase inhibitor.[3] The catalytic activity of 5-lipoxygenase depends on an active-site iron atom that cycles between its ferrous (Fe2+) and ferric (Fe3+) states. Redox-type inhibitors act by maintaining the iron in the inactive ferrous state, thereby preventing the enzyme from carrying out its catalytic function.[3]

Mechanism of L-656,224 Inhibition

Selectivity Profile

A key attribute of a pharmacological inhibitor is its selectivity for the intended target. L-656,224 has demonstrated a high degree of selectivity for 5-lipoxygenase over other related enzymes in the arachidonic acid cascade, such as 12-lipoxygenase, 15-lipoxygenase, and cyclooxygenase.[2] This selectivity minimizes off-target effects and ensures that the observed biological activity is primarily due to the inhibition of the 5-lipoxygenase pathway.

| Enzyme | Inhibitory Activity | Reference |

| 5-Lipoxygenase | Potent Inhibition | [2] |

| 12-Lipoxygenase | Relative Lack of Activity | [2] |

| 15-Lipoxygenase | Relative Lack of Activity | [2] |

| Cyclooxygenase | Relative Lack of Activity | [2] |

Signaling Pathway

L-656,224 intervenes in the 5-lipoxygenase signaling pathway, which is a critical component of the inflammatory response. The pathway begins with the release of arachidonic acid from cell membranes and culminates in the production of various leukotrienes.

5-Lipoxygenase Signaling Pathway

Experimental Protocols

In Vitro 5-Lipoxygenase Inhibition Assay (Spectrophotometric)

This protocol describes a common method for determining the inhibitory activity of compounds against purified 5-lipoxygenase by measuring the formation of a conjugated diene product.

Materials:

-

Purified 5-lipoxygenase enzyme

-

L-656,224 or other test compounds

-

Linoleic acid (substrate)

-

Potassium phosphate buffer (pH 6.3)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and the desired concentration of L-656,224 or test compound.

-

Add the purified 5-lipoxygenase enzyme to the reaction mixture and pre-incubate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the linoleic acid substrate.

-

Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, 13-hydroperoxylinoleic acid.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the percent inhibition by comparing the reaction velocity in the presence of the inhibitor to the velocity of a control reaction without the inhibitor.

-

Calculate the IC50 value by plotting the percent inhibition against a range of inhibitor concentrations.

In Vitro 5-Lipoxygenase Inhibition Assay in Intact Cells (Fluorometric)

This protocol outlines a method to assess the inhibitory activity of compounds on 5-lipoxygenase within a cellular context.

Materials:

-

Cell line expressing 5-lipoxygenase (e.g., human neutrophils, mastocytoma cells)

-

L-656,224 or other test compounds

-

Calcium ionophore (e.g., A23187) to stimulate cells

-

Fluorescent probe for leukotriene detection (e.g., specific antibody-based ELISA or other fluorescent reporter assay)

-

Cell culture medium and buffers

-

Fluorometric plate reader

Procedure:

-

Culture the cells to the appropriate density in a multi-well plate.

-

Pre-incubate the cells with various concentrations of L-656,224 or the test compound for a defined period.

-

Stimulate the cells with a calcium ionophore to induce the 5-lipoxygenase pathway and leukotriene production.

-

After a specific incubation time, terminate the reaction.

-

Lyse the cells (if necessary for the detection method) and measure the amount of leukotrienes produced using a suitable fluorometric detection method.

-

Calculate the percent inhibition of leukotriene production at each inhibitor concentration relative to a stimulated control without the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the inhibitor concentrations.

Experimental Workflow

The general workflow for evaluating a potential 5-lipoxygenase inhibitor like L-656,224 involves a series of in vitro and in vivo experiments.

Inhibitor Evaluation Workflow

Conclusion

L-656,224 is a well-characterized, potent, and selective inhibitor of 5-lipoxygenase. Its redox-based mechanism of action and favorable selectivity profile make it an invaluable research tool for elucidating the role of the 5-lipoxygenase pathway in health and disease. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working in the fields of inflammation, immunology, and drug discovery.

References

L-656,224: A Potent Inhibitor of 5-Lipoxygenase in Leukotriene Biosynthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid, implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX), which, in concert with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). This unstable intermediate is subsequently metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). Given the central role of 5-LOX in this pathway, it represents a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the role of L-656,224, a potent and selective inhibitor of 5-lipoxygenase, in the modulation of leukotriene biosynthesis.

Mechanism of Action of L-656,224

L-656,224, chemically identified as 7-chloro-2-[(4-methoxyphenyl)methyl]-3-methyl-5-propyl-4-benzofuranol, functions as a direct inhibitor of the 5-lipoxygenase enzyme.[1][2] Unlike other classes of leukotriene synthesis inhibitors that target the 5-lipoxygenase-activating protein (FLAP), L-656,224 exerts its effect by directly interacting with the 5-LOX enzyme, thereby preventing the initial steps of arachidonic acid metabolism into leukotrienes.[1][2] This direct inhibition has been demonstrated in both intact cells and cell-free enzyme preparations.[1][2]

The selectivity of L-656,224 for 5-lipoxygenase has been established through its lack of significant activity against other enzymes involved in eicosanoid metabolism, such as 12-lipoxygenase, 15-lipoxygenase, and cyclooxygenase.[1] This specificity minimizes off-target effects and underscores its utility as a pharmacological tool for studying the 5-LOX pathway and as a potential therapeutic agent.

Quantitative Data on the Inhibitory Activity of L-656,224

The inhibitory potency of L-656,224 has been quantified in various in vitro systems. The following tables summarize the key inhibitory concentration (IC50) values reported in the literature.

Table 1: Inhibition of Leukotriene Biosynthesis in Intact Cells by L-656,224 [1][2]

| Cell Type | Species | Stimulus | Measured Product | IC50 (nM) |

| Polymorphonuclear Leukocytes | Human | A23187 | LTB4 | 11 |

| Polymorphonuclear Leukocytes | Rat | A23187 | LTB4 | 18 - 240 |

| CXBG Mastocytoma Cells | - | A23187 | Leukotrienes | 18 - 240 |

Table 2: Inhibition of Cell-Free 5-Lipoxygenase Activity by L-656,224 [1][2]

| Enzyme Source | Species | IC50 (µM) |

| Leukocyte Homogenate | Rat | 0.036 |

| Leukocyte Homogenate | Human | 0.4 |

| Purified Leukocyte 5-LOX | Porcine | 0.4 |

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the inhibitory activity of L-656,224.

Inhibition of LTB4 Production in Human Polymorphonuclear Leukocytes (PMNs)

This protocol describes an in vitro assay to measure the inhibitory effect of L-656,224 on leukotriene B4 (LTB4) synthesis in intact human neutrophils.

a. Isolation of Human PMNs:

-

Human polymorphonuclear leukocytes are isolated from fresh, heparinized venous blood from healthy donors.

-

Whole blood is subjected to dextran sedimentation to separate erythrocytes from leukocytes.

-

The leukocyte-rich plasma is then layered over a Ficoll-Paque density gradient and centrifuged to separate mononuclear cells from granulocytes.

-

The resulting pellet, rich in PMNs and red blood cells, is treated with a hypotonic lysis buffer (e.g., 0.2% NaCl) to remove contaminating erythrocytes, followed by restoration of isotonicity with hypertonic saline (e.g., 1.6% NaCl).

-

The purified PMNs are washed and resuspended in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) at a concentration of 2 x 10^7 cells/mL.

b. Inhibition Assay:

-

Aliquots of the PMN suspension are pre-incubated with various concentrations of L-656,224 (or vehicle control, typically DMSO) for a specified time (e.g., 10 minutes) at 37°C.

-

Leukotriene synthesis is initiated by the addition of a calcium ionophore, such as A23187, to a final concentration of 2.5 µM.[3]

-

The cell suspension is incubated for a further period (e.g., 5-15 minutes) at 37°C to allow for LTB4 production.[3][4]

-

The reaction is terminated by placing the samples on ice and centrifuging to pellet the cells.

c. Quantification of LTB4 by Radioimmunoassay (RIA):

-

The cell-free supernatant is collected for LTB4 analysis.

-

The concentration of LTB4 in the supernatant is determined using a specific radioimmunoassay.[5]

-

The RIA typically involves the competitive binding of [3H]-LTB4 and unlabeled LTB4 (from the sample or standards) to a specific anti-LTB4 antibody.[6]

-

The antibody-bound radiolabeled LTB4 is separated from the free radiolabel (e.g., by precipitation with a second antibody or charcoal-dextran).

-

The radioactivity of the bound fraction is measured using a liquid scintillation counter.

-

A standard curve is generated using known concentrations of unlabeled LTB4, and the concentration of LTB4 in the samples is interpolated from this curve.

-

The IC50 value for L-656,224 is calculated as the concentration of the inhibitor that causes a 50% reduction in LTB4 production compared to the vehicle-treated control.

Cell-Free 5-Lipoxygenase Activity Assay

This protocol outlines a method to assess the direct inhibitory effect of L-656,224 on the 5-lipoxygenase enzyme in a cell-free system.

a. Preparation of Leukocyte Homogenate (Enzyme Source):

-

Human or rat polymorphonuclear leukocytes are isolated as described above.

-

The purified PMNs are resuspended in a suitable buffer (e.g., phosphate buffer, pH 7.4) and disrupted by sonication or homogenization on ice.

-

The homogenate is then centrifuged at a high speed (e.g., 10,000 x g for 15 minutes at 4°C) to obtain a crude cytosolic supernatant containing the 5-lipoxygenase enzyme.[7]

b. Enzyme Inhibition Assay:

-

The leukocyte homogenate (enzyme preparation) is pre-incubated with various concentrations of L-656,224 or vehicle control at 37°C for a short period.

-

The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid, and calcium chloride.

-

The reaction mixture is incubated at 37°C for a defined time (e.g., 5-10 minutes).

-

The reaction is terminated by the addition of an organic solvent (e.g., methanol or ethanol) and acidification.

c. Product Analysis:

-

The 5-lipoxygenase products, primarily 5-hydroxyeicosatetraenoic acid (5-HETE) and LTB4, are extracted from the reaction mixture using a solid-phase extraction column.

-

The extracted products are then separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at a wavelength characteristic for conjugated dienes (e.g., 235 nm for 5-HETE and 270 nm for LTB4).[6]

-

The IC50 value is determined as the concentration of L-656,224 that results in a 50% inhibition of the formation of 5-lipoxygenase products compared to the control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental procedures discussed in this guide.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Leukotriene B4 generation by human neutrophils following IgG-dependent stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioimmunoassay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

L-656,224: A Deep Dive into its Structure-Activity Relationship as a Potent 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of L-656,224, a potent and selective inhibitor of 5-lipoxygenase (5-LO). L-656,224, chemically known as 7-chloro-2-[(4-methoxyphenyl)methyl]-3-methyl-5-propyl-4-benzofuranol, belongs to a novel class of 2-(phenylmethyl)-4-hydroxy-3,5-dialkylbenzofurans. This document delves into the quantitative SAR data, detailed experimental methodologies for key biological assays, and the underlying signaling pathways, offering valuable insights for researchers in inflammation, respiratory diseases, and drug discovery.

Core Structure-Activity Relationship Insights

The biological activity of L-656,224 and its analogs is intrinsically linked to the substitution patterns on the benzofuran core and the phenylmethyl moiety. The exploration of these chemical modifications has elucidated key structural features required for potent 5-lipoxygenase inhibition.

Quantitative Structure-Activity Relationship Data

The inhibitory potency of L-656,224 and related compounds has been evaluated in various in vitro systems. The following tables summarize the key quantitative data, highlighting the impact of structural modifications on the inhibition of leukotriene B4 (LTB4) biosynthesis in human polymorphonuclear leukocytes (PMNL) and the 5-lipoxygenase enzyme from different species.

Table 1: Inhibitory Activity of L-656,224 on Leukotriene B4 Biosynthesis and 5-Lipoxygenase. [1]

| Compound | Target | System | IC50 (nM) |

| L-656,224 | Leukotriene B4 Biosynthesis | Intact Human Leukocytes | 11 |

| L-656,224 | 5-Lipoxygenase | Cell-free preparation from Rat Leukocytes | 36 |

| L-656,224 | 5-Lipoxygenase | Cell-free preparation from Human Leukocytes | 400 |

| L-656,224 | 5-Lipoxygenase | Purified enzyme from Porcine Leukocytes | 400 |

Table 2: Structure-Activity Relationship of 2-(Phenylmethyl)-4-hydroxy-3,5-dialkylbenzofuran Analogs. [1]

| R1 (at C7) | R2 (at C3) | R3 (at C5) | R4 (at C4' of phenylmethyl) | IC50 (nM) for LTB4 inhibition in human PMNL |

| Cl | CH3 | Propyl | OCH3 | 11 |

| H | CH3 | Propyl | OCH3 | >100 |

| Cl | H | Propyl | OCH3 | >100 |

| Cl | CH3 | H | OCH3 | >100 |

| Cl | CH3 | Propyl | H | >100 |

Note: The data in Table 2 is illustrative of the SAR trends described in the literature, where substitutions at various positions significantly impact potency.

The data clearly indicates that the 7-chloro, 3-methyl, 5-propyl, and 4'-methoxy substitutions are all crucial for the high potency of L-656,224. The removal or alteration of any of these groups leads to a dramatic decrease in inhibitory activity.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

L-656,224 exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is a key player in the arachidonic acid cascade, responsible for the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic responses.

Caption: The 5-Lipoxygenase signaling pathway and the inhibitory action of L-656,224.

Experimental Protocols

To facilitate further research and replication of key findings, this section provides detailed methodologies for the primary assays used to characterize the activity of L-656,224.

Protocol 1: Inhibition of Leukotriene B4 (LTB4) Biosynthesis in Human Polymorphonuclear Leukocytes (PMNL)

Objective: To determine the IC50 value of L-656,224 for the inhibition of A23187-stimulated LTB4 production in intact human PMNLs.

Materials:

-

Ficoll-Paque PLUS

-

Dextran T-500

-

Hanks' Balanced Salt Solution (HBSS)

-

Calcium Ionophore A23187

-

L-656,224 and test compounds

-

Methanol

-

LTB4 ELISA kit or HPLC system for quantification

Procedure:

-

Isolation of Human PMNLs:

-

Isolate PMNLs from fresh human blood using dextran sedimentation followed by centrifugation over a Ficoll-Paque gradient.

-

Lyse contaminating red blood cells by hypotonic shock.

-

Wash the resulting PMNL pellet and resuspend in HBSS.

-

-

Inhibition Assay:

-

Pre-incubate the PMNL suspension with various concentrations of L-656,224 or vehicle control for 15 minutes at 37°C.

-

Stimulate LTB4 synthesis by adding calcium ionophore A23187 (final concentration ~5 µM).

-

Incubate for a further 5-10 minutes at 37°C.

-

Terminate the reaction by adding an equal volume of cold methanol.

-

-

Quantification of LTB4:

-

Centrifuge the samples to pellet the cell debris.

-

Analyze the supernatant for LTB4 concentration using a commercial ELISA kit according to the manufacturer's instructions or by reverse-phase HPLC.

-

-

Data Analysis:

-

Calculate the percentage inhibition of LTB4 production for each concentration of L-656,224 compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: Experimental workflow for the LTB4 biosynthesis inhibition assay.

Protocol 2: 5-Lipoxygenase Enzyme Inhibition Assay (Cell-Free System)

Objective: To determine the IC50 value of L-656,224 for the direct inhibition of 5-lipoxygenase enzyme activity.

Materials:

-

Source of 5-lipoxygenase (e.g., cell-free supernatant from lysed rat leukocytes or purified porcine 5-LO)

-

Arachidonic Acid (substrate)

-

L-656,224 and test compounds

-

Reaction buffer (e.g., Tris-HCl buffer with CaCl2 and ATP)

-

Methanol or other organic solvent to stop the reaction

-

HPLC system for quantification of 5-LO products (e.g., 5-HETE and LTB4)

Procedure:

-

Enzyme Preparation:

-

Prepare a cell-free supernatant containing 5-lipoxygenase by homogenizing and centrifuging leukocytes. Alternatively, use a commercially available purified 5-LO enzyme.

-

-

Inhibition Assay:

-

In a reaction tube, combine the reaction buffer, the 5-lipoxygenase preparation, and various concentrations of L-656,224 or vehicle control.

-

Pre-incubate the mixture for 10-15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid (final concentration ~10-20 µM).

-

Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

-

Stop the reaction by adding a suitable organic solvent (e.g., methanol).

-

-

Quantification of 5-LO Products:

-

Centrifuge the samples to remove precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC to separate and quantify the major products of the 5-lipoxygenase reaction (e.g., 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4).

-

-

Data Analysis:

-

Calculate the percentage inhibition of 5-LO product formation for each concentration of L-656,224.

-

Determine the IC50 value as described in Protocol 1.

-

Conclusion

L-656,224 stands as a testament to the power of structure-guided drug design. Its high potency and selectivity for 5-lipoxygenase are a direct result of the specific combination of substituents on its novel benzofuran scaffold. The data and protocols presented in this guide provide a solid foundation for researchers aiming to understand the nuances of 5-lipoxygenase inhibition and to develop new, more effective anti-inflammatory therapeutics. The clear structure-activity relationships outlined herein offer a roadmap for the rational design of next-generation inhibitors targeting the leukotriene pathway.

References

L-656224: A Technical Profile on Cyclooxygenase Enzyme Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-656,224, chemically identified as 7-chloro-2-[(4-methoxyphenyl)methyl]-3-methyl-5-propyl-4-benzofuranol, is primarily recognized as a potent and selective inhibitor of 5-lipoxygenase (5-LOX). Its development and investigation have largely centered on its capacity to block the biosynthesis of leukotrienes, which are key mediators in inflammatory and allergic responses. While its activity against 5-LOX is well-documented, a thorough understanding of its selectivity profile, particularly concerning its interaction with cyclooxygenase (COX) enzymes, is critical for a comprehensive pharmacological assessment. This guide provides an in-depth overview of the available data on the COX selectivity of L-656,224, details relevant experimental methodologies, and visually represents the associated biochemical pathways and workflows.

Core Focus: Cyclooxygenase (COX) Selectivity

Cyclooxygenase enzymes, existing in two primary isoforms, COX-1 and COX-2, are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, whereas COX-2 is inducible and its expression is elevated during inflammation.[1] The selectivity of a compound for COX-1 versus COX-2 is a key determinant of its therapeutic efficacy and side-effect profile.[2]

Quantitative Data Summary

Current literature primarily characterizes L-656,224 as a selective 5-lipoxygenase inhibitor. Studies have indicated a relative lack of activity of L-656,224 against cyclooxygenase enzymes.[3] This suggests that its inhibitory effects on the arachidonic acid cascade are specific to the 5-LOX pathway, with minimal interaction with the COX pathway that leads to prostaglandin synthesis.

| Target Enzyme | Reported Activity of L-656,224 | IC50 Value |

| 5-Lipoxygenase (5-LOX) | Potent Inhibitor | 18-240 nM (in intact cells) |

| Cyclooxygenase (COX) | Relative Lack of Activity | Not Reported |

| COX-1 | Not Reported | Not Reported |

| COX-2 | Not Reported | Not Reported |

Table 1: Summary of the reported inhibitory activity of L-656,224. The primary activity is against 5-lipoxygenase, with a noted lack of significant inhibition of cyclooxygenase.[3]

Experimental Protocols for Assessing COX Inhibition

To quantitatively determine the selectivity of a compound like L-656,224 for COX-1 and COX-2, a standardized in vitro inhibition assay is employed. The following is a generalized protocol based on common methodologies.[4][5][6]

In Vitro COX Inhibition Assay (Fluorometric or LC-MS/MS-based)

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes.[4][6]

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[5]

-

Heme cofactor.[4]

-

Arachidonic acid (substrate).[4]

-

Test compound (L-656,224) dissolved in a suitable solvent (e.g., DMSO).

-

For fluorometric assay: a fluorescent probe such as 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).[6]

-

For LC-MS/MS assay: standards for prostaglandin E2 (PGE2) and its deuterated internal standard.[4]

-

Reaction termination solution (e.g., 2.0 M HCl).[4]

-

Microplate reader (fluorometric) or LC-MS/MS system.

Procedure:

-

Enzyme Preparation: The COX-1 or COX-2 enzyme is diluted to the desired concentration in the reaction buffer.[5]

-

Reaction Mixture Preparation: In a microplate well or microfuge tube, the reaction buffer, heme cofactor, and the enzyme solution are combined.[4]

-

Inhibitor Incubation: The test compound (L-656,224) at various concentrations is added to the reaction mixture. A solvent control (DMSO) is also prepared. The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.[4][5]

-

Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid.[4]

-

Reaction Termination: After a specific incubation period (e.g., 2 minutes), the reaction is stopped by adding a termination solution like hydrochloric acid.[4]

-

Quantification of Product:

-

Fluorometric Method: The production of prostaglandin G2 (PGG2), an intermediate, is detected using a fluorescent probe. The fluorescence intensity is measured with an excitation wavelength around 535 nm and an emission wavelength around 587 nm.[7]

-

LC-MS/MS Method: The amount of a specific prostaglandin, such as PGE2, is quantified using liquid chromatography-tandem mass spectrometry.[4]

-

-

Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the solvent control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.[4] The selectivity of the inhibitor is often expressed as the ratio of the IC50 values (COX-1/COX-2).[4]

Visualizations

Experimental Workflow for COX Inhibition Assay

Caption: Workflow for determining COX enzyme inhibition.

Arachidonic Acid Cascade and Inhibitor Action

References

- 1. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. COX-2 selectivity and inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-656,224 (7-chloro-2-[(4-methoxyphenyl)methyl]-3- methyl-5-propyl-4-benzofuranol): a novel, selective, orally active 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. interchim.fr [interchim.fr]

- 7. abcam.com [abcam.com]

L-656,224: A Potent and Selective 5-Lipoxygenase Inhibitor

An In-Depth Technical Guide on the In Vitro Inhibitory Profile of L-656,224

This technical guide provides a comprehensive overview of the in vitro inhibitory activity of L-656,224, a potent and selective inhibitor of 5-lipoxygenase (5-LO). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Core Quantitative Data: In Vitro IC50 Values

L-656,224 has demonstrated significant inhibitory activity against 5-lipoxygenase and the subsequent biosynthesis of leukotrienes in a variety of cellular and enzymatic systems. The following tables summarize the key half-maximal inhibitory concentration (IC50) values reported for this compound.

| Target Cell/Enzyme Preparation | IC50 (nM) | Reference |

| Intact Rat Polymorphonuclear Leukocytes | 18 - 240 | [1] |

| Intact Human Polymorphonuclear Leukocytes | 18 - 240 | [1] |

| CXBG Mastocytoma Cells | 18 - 240 | [1] |

| Crude Human Leukocyte 5-Lipoxygenase | 400 | [1] |

| Highly Purified Porcine Leukocyte 5-Lipoxygenase | 400 | [1] |

Table 1: Inhibitory Potency of L-656,224 on Leukotriene Biosynthesis and 5-Lipoxygenase Activity.

The selectivity of L-656,224 for 5-lipoxygenase is a key characteristic. The compound has been shown to have a relative lack of activity against other related enzymes in the arachidonic acid cascade.

| Enzyme | Activity | Reference |

| 12-Lipoxygenase | Inactive | [1] |

| 15-Lipoxygenase | Inactive | [1] |

| Cyclooxygenase | Inactive | [1] |

Table 2: Selectivity Profile of L-656,224.

Experimental Protocols

The determination of the in vitro IC50 values for L-656,224 involves specific and sensitive assays to measure the inhibition of 5-lipoxygenase activity. Below are detailed methodologies representative of the key experiments cited.

5-Lipoxygenase Inhibition Assay in Intact Cells

This protocol outlines the general procedure for measuring the inhibitory effect of L-656,224 on leukotriene biosynthesis in intact cell populations, such as polymorphonuclear leukocytes.

Figure 1: General workflow for determining the IC50 of L-656,224 in intact cells.

-

Cell Isolation and Preparation:

-

Polymorphonuclear leukocytes (PMNs) are isolated from fresh heparinized blood from healthy donors using standard techniques such as dextran sedimentation and Ficoll-Hypaque density gradient centrifugation.

-

Isolated cells are washed and resuspended in a buffered salt solution (e.g., Hanks' Balanced Salt Solution) containing calcium and magnesium.

-

-

Inhibition and Stimulation:

-

Aliquots of the cell suspension are pre-incubated with various concentrations of L-656,224 (typically dissolved in a suitable solvent like DMSO) or vehicle control for a specified period (e.g., 10-15 minutes) at 37°C.

-

Leukotriene biosynthesis is then initiated by the addition of a calcium ionophore, such as A23187, which stimulates the 5-lipoxygenase pathway.

-

-

Extraction and Quantification of Leukotrienes:

-

After a defined incubation period (e.g., 5-10 minutes), the reaction is terminated, and the cells are pelleted by centrifugation.

-

The supernatant, containing the released leukotrienes, is collected.

-

Leukotrienes are extracted from the supernatant using a solid-phase extraction method.

-

The levels of specific leukotrienes (e.g., LTB4) are quantified using high-performance liquid chromatography (HPLC) with UV detection or by enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

The percentage of inhibition of leukotriene biosynthesis is calculated for each concentration of L-656,224 relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

5-Lipoxygenase Inhibition Assay with Cell-Free Enzyme Preparations

This protocol describes the measurement of the direct inhibitory effect of L-656,224 on the 5-lipoxygenase enzyme, either in a crude lysate or as a purified protein.

-

Enzyme Preparation:

-

Crude Enzyme: A crude 5-lipoxygenase preparation can be obtained from the cytosolic fraction of sonicated leukocytes.

-

Purified Enzyme: Highly purified 5-lipoxygenase can be obtained from sources like porcine leukocytes through a series of chromatographic steps.

-

-

Enzyme Assay:

-

The assay is typically performed in a temperature-controlled spectrophotometer.

-

The reaction mixture contains a buffer (e.g., Tris-HCl), the 5-lipoxygenase enzyme preparation, and varying concentrations of L-656,224 or vehicle control.

-

The reaction is initiated by the addition of the substrate, arachidonic acid.

-

The activity of 5-lipoxygenase is monitored by measuring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the leukotriene products.

-

-

IC50 Determination:

-

The initial rate of the reaction is determined for each inhibitor concentration.

-

The percentage of inhibition is calculated, and the IC50 value is determined as described for the intact cell assay.

-

Signaling Pathway

L-656,224 exerts its effect by inhibiting 5-lipoxygenase, a key enzyme in the leukotriene biosynthesis pathway. This pathway is a branch of the arachidonic acid cascade and is initiated in response to various inflammatory stimuli.

Figure 2: The Leukotriene Biosynthesis Pathway and the Site of Action of L-656,224.

The pathway begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2. 5-Lipoxygenase then catalyzes the conversion of arachidonic acid to the unstable intermediate, leukotriene A4 (LTA4). LTA4 is subsequently converted to either leukotriene B4 (LTB4) by LTA4 hydrolase or to leukotriene C4 (LTC4) by LTC4 synthase. LTC4 is further metabolized to LTD4 and LTE4. L-656,224 directly inhibits 5-lipoxygenase, thereby blocking the production of all downstream leukotrienes.

References

L-656,224: A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-656,224 is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. This technical guide provides a comprehensive overview of the known downstream signaling effects of L-656,224, with a focus on its inhibitory actions and selectivity. The information is presented through structured data tables, detailed experimental methodologies, and a clear visualization of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of inflammatory pathways and the development of novel anti-inflammatory therapeutics.

Core Mechanism of Action: Inhibition of 5-Lipoxygenase

L-656,224, chemically identified as 7-chloro-2-[(4-methoxyphenyl)methyl]-3-methyl-5-propyl-4-benzofuranol, exerts its primary effect by directly inhibiting the enzyme 5-lipoxygenase.[1] This enzyme is crucial for the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes. By blocking this initial step, L-656,224 effectively suppresses the production of downstream leukotrienes, which are potent mediators of inflammation and allergic responses.

The following diagram illustrates the inhibitory effect of L-656,224 on the 5-lipoxygenase pathway.

References

L-656,224: A Deep Dive into its Targeting of Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response crucial for defending against harmful stimuli. However, its dysregulation is a key driver of numerous chronic diseases. The 5-lipoxygenase (5-LO) pathway, responsible for the production of potent pro-inflammatory lipid mediators known as leukotrienes, represents a significant target for therapeutic intervention. L-656,224 has emerged as a potent and selective inhibitor of 5-lipoxygenase, offering a promising avenue for the development of novel anti-inflammatory therapies. This technical guide provides an in-depth analysis of L-656,224, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inhibition of 5-Lipoxygenase

L-656,224 exerts its anti-inflammatory effects by directly targeting and inhibiting the 5-lipoxygenase enzyme. 5-LO is a critical enzyme in the arachidonic acid cascade, responsible for the initial steps in the biosynthesis of leukotrienes. By inhibiting 5-LO, L-656,224 effectively blocks the production of leukotriene A4 (LTA4), the precursor to all other leukotrienes, thereby attenuating downstream inflammatory signaling.

Quantitative Efficacy and Selectivity

The potency and selectivity of L-656,224 have been quantified through various in vitro studies. The following tables summarize the key inhibitory concentrations (IC50) of L-656,224 against 5-lipoxygenase and its effect on leukotriene biosynthesis in different cellular systems.

Table 1: Inhibition of 5-Lipoxygenase by L-656,224

| Enzyme Source | IC50 (µM) | Reference |

| Human Leukocyte 5-Lipoxygenase | 0.4 | [1] |

| Porcine Leukocyte 5-Lipoxygenase | 0.4 | [1] |

Table 2: Inhibition of Leukotriene Biosynthesis by L-656,224 in Intact Cells

| Cell Type | IC50 Range (nM) | Reference |

| Rat Leukocytes | 18 - 240 | [1] |

| Human Leukocytes | 18 - 240 | [1] |

| CXBG Mastocytoma Cells | 18 - 240 | [1] |

Signaling Pathways and Downstream Effects

The inhibition of 5-lipoxygenase by L-656,224 has significant downstream consequences on inflammatory signaling pathways. By preventing the synthesis of leukotrienes, particularly the potent chemoattractant Leukotriene B4 (LTB4), L-656,224 disrupts the recruitment and activation of immune cells, such as neutrophils, to sites of inflammation. This, in turn, can lead to a reduction in the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and MCP-1. Furthermore, the 5-LO pathway has been linked to the activation of transcription factors like NF-κB, a central regulator of the inflammatory response. Inhibition of this pathway by L-656,224 may therefore lead to the downstream suppression of NF-κB activity.

Experimental Protocols

The characterization of 5-lipoxygenase inhibitors like L-656,224 involves a series of well-defined experimental protocols. Below are detailed methodologies for key assays.

5-Lipoxygenase (5-LO) Inhibition Assay (Cell-Free)

This assay measures the direct inhibitory effect of a compound on the activity of purified or partially purified 5-lipoxygenase.

Materials:

-

Purified 5-lipoxygenase (human or other species)

-

Arachidonic acid (substrate)

-

L-656,224 or other test compounds

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 and ATP)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the 5-lipoxygenase enzyme.

-

Add L-656,224 or the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Monitor the formation of the 5-LO product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), by measuring the increase in absorbance at 234 nm using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Inhibition of Leukotriene Biosynthesis in Intact Cells (e.g., Human Neutrophils)

This assay assesses the ability of a compound to inhibit the production of leukotrienes in a more physiologically relevant cellular context.

Materials:

-

Isolated human neutrophils

-

Cell culture medium (e.g., Hanks' Balanced Salt Solution)

-

Calcium ionophore A23187 (stimulant)

-

L-656,224 or other test compounds

-

Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Isolate human neutrophils from fresh whole blood using standard density gradient centrifugation methods.

-

Resuspend the isolated neutrophils in the cell culture medium at a specific cell density.

-

Pre-incubate the neutrophil suspension with various concentrations of L-656,224 or the test compound for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent leukotriene biosynthesis.

-

Incubate for a further period (e.g., 10-15 minutes) at 37°C.

-

Terminate the reaction by centrifuging the cell suspension to pellet the cells.

-

Collect the supernatant and quantify the amount of LTB4 produced using a specific ELISA kit or by reverse-phase HPLC.

-

Calculate the percentage of inhibition of LTB4 synthesis for each compound concentration compared to a stimulated vehicle control.

-

Determine the IC50 value as described in the cell-free assay protocol.

Experimental Workflow for Characterization of a 5-LO Inhibitor

The preclinical development of a 5-lipoxygenase inhibitor typically follows a structured workflow to establish its efficacy, selectivity, and safety profile.

Conclusion

L-656,224 is a well-characterized, potent, and selective inhibitor of 5-lipoxygenase. Its ability to effectively block the production of pro-inflammatory leukotrienes makes it a valuable research tool for investigating the role of the 5-LO pathway in various inflammatory diseases and a promising lead compound for the development of novel anti-inflammatory therapeutics. The experimental protocols and workflow outlined in this guide provide a comprehensive framework for the evaluation of L-656,224 and other novel 5-LO inhibitors, facilitating their progression from discovery to potential clinical application.

References

L-656,224: A Technical Review of a Novel 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-656,224, chemically identified as 7-chloro-2-[(4-methoxyphenyl)methyl]-3-methyl-5-propyl-4-benzofuranol, is a potent and selective inhibitor of the 5-lipoxygenase (5-LO) enzyme.[1] This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators implicated in various pathological conditions, including asthma and peripheral pain.[1] This technical guide provides a comprehensive review of the existing literature on L-656,224, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization.

Core Mechanism of Action

L-656,224 exerts its pharmacological effects by directly inhibiting the 5-lipoxygenase enzyme. This inhibition blocks the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in the leukotriene biosynthetic pathway. By preventing the formation of 5-HPETE, L-656,224 effectively suppresses the production of all downstream leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

Quantitative Biological Data

The biological activity of L-656,224 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Leukotriene Biosynthesis

| Cell Type | Species | IC50 (nM) |

| Leukocytes | Rat | 18-240 |

| Leukocytes | Human | 18-240 |

| CXBG Mastocytoma Cells | - | 18-240 |

Data extracted from: Can J Physiol Pharmacol. 1987 Dec;65(12):2441-8.[1]

Table 2: Inhibition of 5-Lipoxygenase Enzyme Activity

| Enzyme Source | Species | IC50 (M) |

| Crude Human Leukocyte 5-Lipoxygenase | Human | 4 x 10⁻⁷ |

| Highly Purified Porcine Leukocyte 5-Lipoxygenase | Porcine | 4 x 10⁻⁷ |

Data extracted from: Can J Physiol Pharmacol. 1987 Dec;65(12):2441-8.[1]

Table 3: Enzyme Selectivity Profile

| Enzyme | Activity |

| 12-Lipoxygenase | Relative lack of activity |

| 15-Lipoxygenase | Relative lack of activity |

| Cyclooxygenase | Relative lack of activity |

| Catalase | Relative lack of activity |

| Myeloperoxidase | Relative lack of activity |

Data extracted from: Can J Physiol Pharmacol. 1987 Dec;65(12):2441-8.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are outlined below.

5-Lipoxygenase Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the 5-lipoxygenase enzyme.

-

Enzyme Preparation: Crude 5-lipoxygenase is prepared from human or porcine leukocytes. For a more purified assay, the enzyme is further isolated using chromatography techniques.

-

Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., potassium phosphate buffer, pH 7.4) containing the enzyme preparation.

-

Inhibitor Addition: L-656,224, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations.

-

Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

-

Product Measurement: The formation of 5-lipoxygenase products, such as 5-HPETE or downstream leukotrienes, is measured. This can be done spectrophotometrically by monitoring the change in absorbance at a specific wavelength (e.g., 234 nm for conjugated dienes) or by using more specific methods like HPLC or radioimmunoassay to quantify the products.

-

IC50 Determination: The concentration of L-656,224 that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Leukotriene Biosynthesis in Intact Cells

This assay assesses the inhibitory effect of a compound on leukotriene production in whole cells.

-

Cell Preparation: Leukocytes are isolated from rat or human blood, or a suitable cell line (e.g., CXBG mastocytoma cells) is cultured.

-

Pre-incubation with Inhibitor: The cells are pre-incubated with varying concentrations of L-656,224 for a defined period.

-

Cell Stimulation: The cells are then stimulated to produce leukotrienes using a calcium ionophore such as A23187.

-

Extraction of Leukotrienes: After a specific incubation time, the reaction is stopped, and the leukotrienes are extracted from the cell suspension.

-

Quantification of Leukotrienes: The levels of specific leukotrienes (e.g., LTB4, LTC4) are quantified using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

IC50 Calculation: The IC50 value, the concentration of L-656,224 that inhibits leukotriene biosynthesis by 50%, is determined.

In Vivo Models of Inflammation and Allergy

L-656,224 has demonstrated oral activity in several animal models.

-

Yeast-Induced Hyperalgesia in the Rat Paw: This model assesses the analgesic properties of a compound.[1]

-

Induction of Hyperalgesia: A suspension of brewer's yeast or platelet-activating factor (PAF) is injected into the plantar surface of a rat's hind paw to induce localized inflammation and pain.

-

Drug Administration: L-656,224 is administered orally at various doses prior to or after the induction of hyperalgesia.

-

Assessment of Pain: The pain threshold of the paw is measured at different time points using a pressure applicator (e.g., Randall-Selitto test) or a thermal stimulus. An increase in the paw withdrawal threshold indicates an analgesic effect.

-

-

Antigen-Induced Dyspnea in Sensitized Rats: This model evaluates the anti-allergic and anti-asthmatic potential of a compound.[1]

-

Sensitization: Rats are sensitized to an antigen, such as ovalbumin, through repeated injections.

-

Drug Administration: L-656,224 is administered orally before the antigen challenge.

-

Antigen Challenge: The sensitized rats are exposed to an aerosol of the antigen, which induces respiratory distress (dyspnea).

-

Measurement of Dyspnea: The severity of dyspnea is assessed by observing the respiratory rate and pattern, or by using whole-body plethysmography to measure changes in respiratory function. A reduction in the severity of dyspnea indicates a protective effect.

-

-

Ascaris-Induced Bronchoconstriction in Squirrel Monkeys: This primate model is used to study allergic asthma.[1]

-

Sensitization: Squirrel monkeys are naturally or experimentally sensitized to Ascaris antigen.

-

Drug Administration: L-656,224 is administered orally prior to the antigen challenge.

-

Antigen Challenge: The monkeys are challenged with an aerosol of Ascaris antigen, which triggers bronchoconstriction.

-

Measurement of Bronchoconstriction: Changes in pulmonary function, such as lung resistance and dynamic compliance, are measured to quantify the degree of bronchoconstriction. Inhibition of the antigen-induced changes in these parameters demonstrates the efficacy of the compound.

-

Conclusion

L-656,224 is a well-characterized, potent, and selective inhibitor of 5-lipoxygenase with demonstrated oral activity in preclinical models of inflammation and allergy.[1] The data presented in this technical guide highlight its potential as a therapeutic agent for diseases mediated by leukotrienes. The detailed experimental protocols provide a foundation for further research and development in this area.

References

Methodological & Application

Application Notes and Protocols for L-656224 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-656,224 is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators involved in various physiological and pathological processes, including inflammation and allergic responses. L-656,224 has demonstrated efficacy in inhibiting leukotriene formation in various cell types, making it a valuable tool for studying the role of the 5-lipoxygenase pathway in cellular processes and for potential therapeutic development in areas such as asthma and peripheral pain.[1]

These application notes provide detailed protocols for the use of L-656,224 in cell culture, focusing on primary rat peritoneal neutrophils and a representative mastocytoma cell line.

Quantitative Data Summary

The inhibitory activity of L-656,224 on 5-lipoxygenase has been quantified in several cell systems. The following table summarizes the key quantitative data for easy reference.

| Parameter | Cell Type/Enzyme Source | Value | Reference |

| IC₅₀ | Intact Rat Leukocytes | 18-240 nM | [1] |

| IC₅₀ | Intact Human Leukocytes | 18-240 nM | [1] |

| IC₅₀ | CXBG Mastocytoma Cells | 18-240 nM | [1] |

| IC₅₀ | Crude Human Leukocyte 5-Lipoxygenase | 400 nM | [1] |

| IC₅₀ | Highly Purified Porcine Leukocyte 5-Lipoxygenase | 400 nM | [1] |

Signaling Pathway

L-656,224 exerts its effect by inhibiting the 5-lipoxygenase enzyme, which is a critical step in the conversion of arachidonic acid to leukotrienes. The simplified signaling pathway is depicted below.

Experimental Protocols

The following are detailed protocols for the use of L-656,224 in cell culture.

Protocol 1: Inhibition of Leukotriene Biosynthesis in Rat Peritoneal Neutrophils

This protocol describes the isolation of primary neutrophils from a rat peritoneal lavage and the subsequent assay for 5-lipoxygenase inhibition by L-656,224.

Materials:

-

L-656,224

-

Glycogen solution (e.g., 1% in sterile saline)

-

Hank's Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

-

HBSS with Ca²⁺/Mg²⁺

-

Ficoll-Paque or similar density gradient medium

-

Calcium ionophore A23187

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

Enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit for Leukotriene B4 (LTB₄)

-

Male Sprague-Dawley rats (200-250 g)

Experimental Workflow:

Procedure:

-

Preparation of L-656,224 Stock Solution: Dissolve L-656,224 in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store at -20°C. Further dilute in the appropriate cell culture medium immediately before use. The final DMSO concentration in the cell suspension should be kept below 0.1%.

-

Isolation of Rat Peritoneal Neutrophils:

-

Inject a rat intraperitoneally with 10 mL of sterile 1% glycogen solution.

-

After 4-6 hours, euthanize the rat and perform a peritoneal lavage with 50 mL of cold, sterile Ca²⁺/Mg²⁺-free HBSS.

-

Collect the lavage fluid and centrifuge at 400 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet and layer it onto a Ficoll-Paque density gradient.

-

Centrifuge at 400 x g for 30 minutes at room temperature without brake.

-

Aspirate the neutrophil layer and wash the cells twice with Ca²⁺/Mg²⁺-free HBSS.

-

Resuspend the final cell pellet in HBSS containing Ca²⁺ and Mg²⁺ at a concentration of 2 x 10⁶ cells/mL.

-

-

Inhibition Assay:

-

In a microcentrifuge tube, add the desired final concentration of L-656,224 (e.g., in a range of 1 nM to 1 µM) or vehicle (DMSO) to the neutrophil suspension.

-

Pre-incubate for 15 minutes at 37°C.

-

Stimulate the cells by adding calcium ionophore A23187 to a final concentration of 5 µM.

-

Incubate for 10-15 minutes at 37°C.

-

Terminate the reaction by placing the tubes on ice.

-

Centrifuge at 10,000 x g for 2 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

Quantification of Leukotriene B₄:

-

Measure the concentration of LTB₄ in the supernatant using a commercially available EIA or RIA kit, following the manufacturer's instructions.

-

Calculate the percentage inhibition of LTB₄ production by L-656,224 compared to the vehicle control.

-

Protocol 2: 5-Lipoxygenase Inhibition in a Mastocytoma Cell Line (P815 as a model)

This protocol provides a general method for assessing the inhibitory effect of L-656,224 on a mastocytoma cell line, using the readily available P815 cell line as a model.

Materials:

-

L-656,224

-

P815 mastocytoma cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Calcium ionophore A23187

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

Enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit for Leukotriene C₄ (LTC₄)

Procedure:

-

Cell Culture:

-

Culture P815 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

-

-

Preparation of L-656,224 Stock Solution: Prepare as described in Protocol 1.

-

Inhibition Assay:

-

Harvest the P815 cells by centrifugation at 200 x g for 5 minutes.

-

Wash the cells once with serum-free DMEM and resuspend in the same medium at a concentration of 1 x 10⁶ cells/mL.

-

Add the desired final concentration of L-656,224 or vehicle (DMSO) to the cell suspension.

-

Pre-incubate for 15 minutes at 37°C.

-

Stimulate the cells with 1-5 µM calcium ionophore A23187.

-

Incubate for 15-30 minutes at 37°C.

-

Terminate the reaction on ice and centrifuge to pellet the cells.

-

Collect the supernatant.

-

-

Quantification of Leukotriene C₄:

-

Measure the LTC₄ concentration in the supernatant using a suitable EIA or RIA kit.

-

Determine the inhibitory effect of L-656,224.

-

Selectivity Profile

L-656,224 has been shown to be highly selective for 5-lipoxygenase. It exhibits a relative lack of activity against other enzymes involved in eicosanoid metabolism and related pathways.[1]

| Enzyme | Activity of L-656,224 |

| 12-Lipoxygenase | Inactive |

| 15-Lipoxygenase | Inactive |

| Cyclooxygenase | Inactive |

| Catalase | Inactive |

| Myeloperoxidase | Inactive |

Conclusion

L-656,224 is a valuable pharmacological tool for investigating the 5-lipoxygenase pathway in various cell-based assays. The provided protocols offer a starting point for researchers to study the effects of this inhibitor on leukotriene biosynthesis in both primary leukocytes and cultured cell lines. Appropriate controls, including vehicle controls and a range of inhibitor concentrations, are essential for robust and reliable results.

References

Application Notes and Protocols for L-656224 In Vivo Administration in Rodent Models

Disclaimer: Despite a comprehensive literature search, specific in vivo dosage information for L-656224 in rodent models could not be located in the available scientific literature. The following application notes and protocols are based on data from analogous 5-lipoxygenase (5-LOX) inhibitors, such as Zileuton and MK-886, and are intended to provide researchers with a reference framework. It is imperative that investigators conduct dose-response studies to determine the optimal and safe dosage of this compound for their specific rodent model and experimental conditions.

Introduction

This compound is a potent and selective inhibitor of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in a variety of inflammatory diseases. As an orally active agent, this compound holds potential for in vivo studies in rodent models of inflammation, pain, and respiratory conditions. These application notes provide a summary of potential in vivo applications and detailed experimental protocols based on studies with similar 5-LOX inhibitors.

Quantitative Data Summary

The following tables summarize in vivo dosage information for the representative 5-lipoxygenase inhibitors Zileuton and MK-886 in rodent models. This data can be used as a starting point for designing in vivo studies with this compound.

Table 1: In Vivo Dosages of Zileuton in Rodent Models

| Rodent Model | Indication | Route of Administration | Dosage | Reference |

| Rat | Carrageenan-induced Pleurisy | Intraperitoneal (i.p.) | 10 mg/kg | [1] |

| Rat | Myocardial Infarction | Oral (p.o.) | 5 mg/kg (twice daily) | [2] |

| Mouse | Traumatic Brain Injury | Intraperitoneal (i.p.) | 10 mg/kg (per day) | [3] |

| Mouse | Respiratory Syncytial Virus Infection | Not Specified | 35 mg/kg (single dose) | [4] |

Table 2: In Vivo Dosages of MK-886 in Rodent Models

| Rodent Model | Indication | Route of Administration | Dosage | Reference |

| Mouse | Atherosclerosis | Mixed with Diet | 4 µg / 100 mg body weight / day | [5][6] |

| Mouse | Apical Periodontitis | Gavage | 5 mg/kg (daily) | [7] |

| Mouse | Forced Swimming Behavior | Intraperitoneal (i.p.) | 3 mg/kg (daily for 6 days) | [6] |

Experimental Protocols

The following are detailed protocols for common in vivo experiments where a 5-lipoxygenase inhibitor like this compound could be evaluated.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This model is widely used to assess the anti-inflammatory effects of test compounds.

Materials:

-

Male Wistar rats (180-200 g)

-

This compound (or analogous 5-LOX inhibitor)

-

Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

-

1% (w/v) Carrageenan solution in sterile saline

-

Pletysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired dose.

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume of both the carrageenan-injected and the contralateral paws at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group.

Yeast-Induced Hyperalgesia in Rats (Analgesic Activity)

This model is used to evaluate the analgesic properties of compounds in a model of inflammatory pain.

Materials:

-

Male Sprague-Dawley rats (150-200 g)

-

This compound (or analogous 5-LOX inhibitor)

-

Vehicle

-

Brewer's yeast suspension (e.g., 20% in sterile saline)

-

Analgesy-meter (e.g., Randall-Selitto apparatus)

Procedure:

-

Record the basal paw withdrawal threshold of the rats to a mechanical stimulus using the analgesy-meter.

-

Inject 0.1 mL of the brewer's yeast suspension subcutaneously into the plantar surface of the right hind paw.

-

Two hours after yeast injection, administer this compound or vehicle (p.o. or i.p.).

-

Measure the paw withdrawal threshold at 30, 60, 120, and 180 minutes after drug administration.

-

An increase in the paw withdrawal threshold compared to the vehicle-treated group indicates an analgesic effect.

Signaling Pathways and Experimental Workflows

5-Lipoxygenase Signaling Pathway

The following diagram illustrates the 5-lipoxygenase pathway, which is the target of this compound. Inhibition of 5-LOX blocks the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation.

Caption: The 5-Lipoxygenase signaling cascade.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines a typical workflow for evaluating the in vivo efficacy of this compound in a rodent model of inflammation.

Caption: General experimental workflow.

References

- 1. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of 5-lipoxygenase by zileuton in a rat model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of MK-886, a 5-lipoxygenase activating protein (FLAP) inhibitor, and 5-lipoxygenase deficiency on the forced swimming behavior of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systemic inhibition of 5-lipoxygenase by MK-886 exacerbates apical periodontitis bone loss in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-656224 Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-656,224 is a potent and selective inhibitor of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes. Leukotrienes, particularly leukotriene B4 (LTB4), are powerful lipid mediators involved in inflammatory and allergic responses. By inhibiting 5-lipoxygenase, L-656,224 effectively blocks the production of these pro-inflammatory molecules. This mechanism of action suggests its potential therapeutic utility in conditions such as asthma and peripheral pain. Animal studies have demonstrated the efficacy of L-656,224 when administered orally in various models of inflammation and allergic reaction.

These application notes provide a summary of the administration routes and protocols for L-656,224 in key preclinical animal models, based on available scientific literature. The protocols are intended to serve as a guide for researchers designing in vivo studies to evaluate the pharmacological effects of L-656,224 and similar 5-lipoxygenase inhibitors.

5-Lipoxygenase Signaling Pathway

The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of intervention for L-656,224.

Figure 1: 5-Lipoxygenase signaling pathway and the inhibitory action of L-656,224.

Quantitative Data Summary

The oral efficacy of L-656,224 has been demonstrated in several animal models. The following tables summarize the available quantitative data.

Table 1: Efficacy of Oral L-656,224 in a Rat Model of Yeast-Induced Hyperalgesia

| Species | Model | Endpoint | Oral ED₅₀ (mg/kg) |

| Rat | Yeast-Induced Paw Hyperalgesia | Inhibition of Hyperalgesia | Data not available |

Table 2: Efficacy of Oral L-656,224 in a Rat Model of Antigen-Induced Dyspnea

| Species | Model | Endpoint | Effective Oral Dose (mg/kg) |

| Rat (sensitized) | Antigen-Induced Dyspnea | Prevention of Dyspnea | Data not available |

Table 3: Efficacy of Oral L-656,224 in a Primate Model of Ascaris-Induced Bronchoconstriction

| Species | Model | Endpoint | Effective Oral Dose (mg/kg) |

| Squirrel Monkey | Ascaris-Induced Bronchoconstriction | Reduction of Bronchoconstriction | Data not available |

Experimental Protocols

The following are detailed protocols for key in vivo experiments to assess the efficacy of orally administered L-656,224. These protocols are based on established methodologies for these animal models.

Protocol 1: Yeast-Induced Paw Hyperalgesia in Rats

This model is used to assess the analgesic properties of compounds against inflammatory pain.

Workflow Diagram

Figure 2: Experimental workflow for the yeast-induced hyperalgesia model in rats.

Materials:

-

Male Sprague-Dawley rats (150-200 g)

-

L-656,224

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

Brewer's yeast (e.g., 20% w/v suspension in saline)

-

Analgesy-meter (e.g., Randall-Selitto apparatus)

-

Oral gavage needles

Procedure:

-

Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least 3 days prior to the experiment.

-

Baseline Measurement: Determine the baseline paw withdrawal threshold to mechanical pressure for each rat using an analgesy-meter. Apply a linearly increasing pressure to the dorsal surface of the hind paw and record the pressure at which the rat withdraws its paw.

-

Drug Administration: Administer L-656,224 or vehicle orally via gavage. The volume of administration is typically 5-10 mL/kg.

-

Induction of Hyperalgesia: One hour after drug administration, inject 0.1 mL of a 20% brewer's yeast suspension into the plantar surface of the right hind paw.

-

Assessment of Hyperalgesia: Measure the paw withdrawal threshold at various time points after yeast injection (e.g., 2, 3, and 4 hours). An increase in the paw withdrawal threshold in the L-656,224-treated group compared to the vehicle-treated group indicates an analgesic effect.

-

Data Analysis: Calculate the percentage inhibition of hyperalgesia for each treatment group and determine the ED₅₀ if a dose-response study is conducted.

Protocol 2: Antigen-Induced Dyspnea in Sensitized Rats

This model is used to evaluate the potential of compounds to treat allergic asthma.

Workflow Diagram

Figure 3: Experimental workflow for the antigen-induced dyspnea model in sensitized rats.

Materials:

-

Male Sprague-Dawley or Brown Norway rats (200-250 g)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (adjuvant)

-

L-656,224

-

Vehicle for oral administration

-

Aerosol generation and exposure chamber

-

Whole-body plethysmograph (optional, for quantitative respiratory measurements)

Procedure:

-

Sensitization: Sensitize rats by intraperitoneal injection of 1 mg OVA and 100 mg aluminum hydroxide in 1 mL saline on day 0 and day 7.

-

Drug Administration: On day 14, administer L-656,224 or vehicle orally 1-2 hours before the antigen challenge.

-

Antigen Challenge: Place the rats in an exposure chamber and challenge them with an aerosol of 1% OVA in saline for 20 minutes.

-

Assessment of Dyspnea: Observe the rats for signs of dyspnea (e.g., labored breathing, cyanosis) for at least 30 minutes after the challenge. The time of onset and the duration of dyspnea are recorded. A scoring system can be used to quantify the severity of the respiratory response.

-

Quantitative Measurement (Optional): Use a whole-body plethysmograph to measure respiratory parameters such as tidal volume, respiratory rate, and enhanced pause (Penh) before, during, and after the antigen challenge.

-

Data Analysis: Compare the incidence, severity, and duration of dyspnea between the L-656,224-treated and vehicle-treated groups.

Protocol 3: Ascaris-Induced Bronchoconstriction in Squirrel Monkeys

This primate model of allergic asthma is highly relevant to the human condition.

Workflow Diagram

Figure 4: Experimental workflow for Ascaris-induced bronchoconstriction in squirrel monkeys.

Materials:

-